molecular formula C23H23NO4 B2909053 2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid CAS No. 2219354-06-8

2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid

Cat. No. B2909053
M. Wt: 377.44
InChI Key: YCVKSFZEBAHDHL-OAHLLOKOSA-N
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Description

  • Chemical Structure : The compound consists of a spiropiperidine ring system, a fluorenyl group, and an acetic acid moiety .

Synthesis Analysis

  • Deprotection : The final step removes the protecting groups to yield the target compound .

Molecular Structure Analysis

The molecular structure of 2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid comprises a spirocyclic piperidine ring fused with a fluorenyl group. The fluorenyl moiety contributes to its aromatic character, while the spirocyclic system imparts rigidity and unique stereochemistry .


Chemical Reactions Analysis

  • Amide Formation : The amino group can react with carboxylic acids to form amides .

Physical And Chemical Properties Analysis

  • Stability : Investigate its stability under different conditions (e.g., temperature, pH) .

Safety And Hazards

  • Environmental Impact : Consider its environmental fate and impact .

Future Directions

  • Applications : Evaluate its applications in medicine, materials, or catalysis .

: Sigma-Aldrich. (2024). 2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid. Retrieved from here.

properties

IUPAC Name

2-[(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)11-15-12-23(9-10-23)14-24(15)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVKSFZEBAHDHL-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid

CAS RN

2219354-06-8
Record name 2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid
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